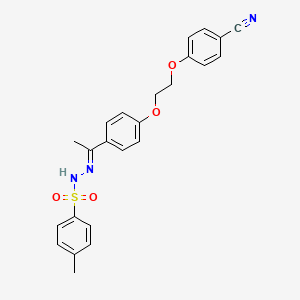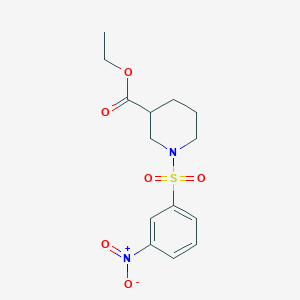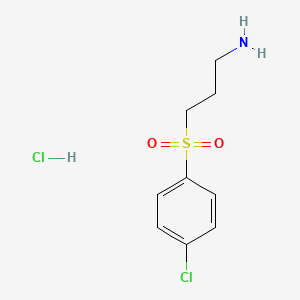![molecular formula C14H15F3N6O B2772049 3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine CAS No. 2380079-28-5](/img/structure/B2772049.png)
3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound, also known as MPTP, is a pyridazine derivative that has been synthesized and studied for its various biochemical and physiological effects.
Applications De Recherche Scientifique
3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have activity against various targets, including G protein-coupled receptors and ion channels. This compound has also been studied for its potential as an anti-cancer agent and as a treatment for neurological disorders.
Mécanisme D'action
The mechanism of action of 3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine is not fully understood. However, it is believed to act as an antagonist or inverse agonist of various receptors, including dopamine receptors and serotonin receptors. This compound has also been shown to inhibit the activity of certain ion channels.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters, including dopamine and serotonin. This compound has also been shown to inhibit the activity of certain enzymes, including phosphodiesterase and monoamine oxidase.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine in lab experiments include its high potency and selectivity for certain targets. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine. These include further studies on its mechanism of action, its potential as an anti-cancer agent and treatment for neurological disorders, and the development of more potent and selective derivatives. Additionally, studies on the pharmacokinetics and toxicity of this compound are needed to determine its suitability for clinical use.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.
Méthodes De Synthèse
The synthesis method of 3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine involves the reaction of 4-(4-methoxypyrimidin-2-yl)piperazine with 2,6-dichloro-3-trifluoromethylpyridazine in the presence of a base. The reaction proceeds through a substitution reaction, resulting in the formation of this compound. The synthesis method has been optimized to increase the yield of the compound and reduce impurities.
Propriétés
IUPAC Name |
3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N6O/c1-24-12-4-5-18-13(19-12)23-8-6-22(7-9-23)11-3-2-10(20-21-11)14(15,16)17/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGKXRNWJLAFBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)C3=NN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl]benzonitrile](/img/structure/B2771966.png)
![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one](/img/structure/B2771969.png)
![Ethyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B2771971.png)


![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide](/img/structure/B2771978.png)

![(E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2771981.png)

![1-(1-(3-(3,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride](/img/structure/B2771984.png)

![N-[4-(dimethylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2771986.png)

![(11Z)-11-[(4-methoxyphenyl)imino]-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2771989.png)